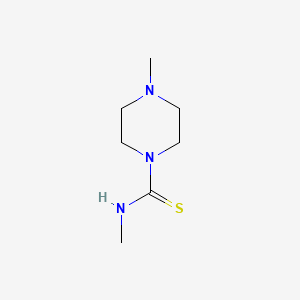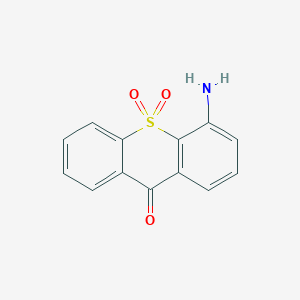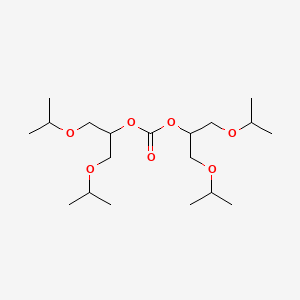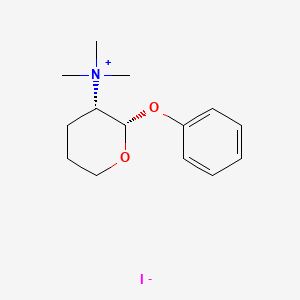
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide is a complex organic compound that features a tetrahydropyran ring system This compound is notable for its unique structure, which includes a phenoxy group and a trimethylammonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The phenoxy group can be introduced through a nucleophilic substitution reaction, while the trimethylammonium moiety is typically added via a quaternization reaction using trimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The tetrahydropyran ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield phenolic compounds, while reduction of the tetrahydropyran ring can produce dihydropyran derivatives.
Applications De Recherche Scientifique
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide exerts its effects involves interactions with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, while the trimethylammonium moiety can influence the compound’s solubility and bioavailability. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the phenoxy and trimethylammonium groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the tetrahydropyran ring and trimethylammonium moiety.
Trimethylamine: Contains the trimethylammonium group but lacks the tetrahydropyran ring and phenoxy group.
Uniqueness
cis-Tetrahydro-2-phenoxy-N,N,N-trimethyl-2H-pyran-3-aminium iodide is unique due to its combination of a tetrahydropyran ring, phenoxy group, and trimethylammonium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
64647-09-2 |
|---|---|
Formule moléculaire |
C14H22INO2 |
Poids moléculaire |
363.23 g/mol |
Nom IUPAC |
trimethyl-[(2S,3S)-2-phenoxyoxan-3-yl]azanium;iodide |
InChI |
InChI=1S/C14H22NO2.HI/c1-15(2,3)13-10-7-11-16-14(13)17-12-8-5-4-6-9-12;/h4-6,8-9,13-14H,7,10-11H2,1-3H3;1H/q+1;/p-1/t13-,14-;/m0./s1 |
Clé InChI |
OTYLIIZFDZTDDC-IODNYQNNSA-M |
SMILES isomérique |
C[N+](C)(C)[C@H]1CCCO[C@H]1OC2=CC=CC=C2.[I-] |
SMILES canonique |
C[N+](C)(C)C1CCCOC1OC2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


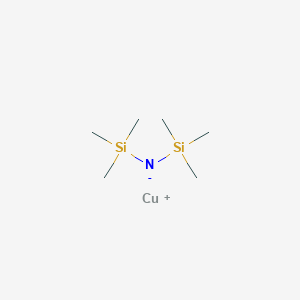
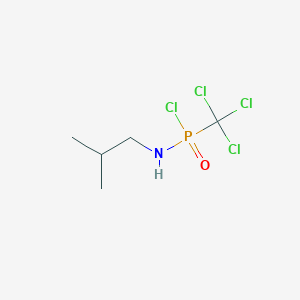
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)

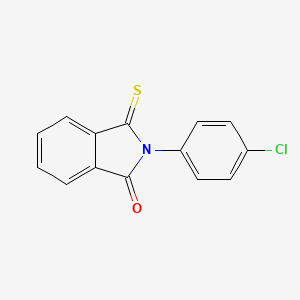
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
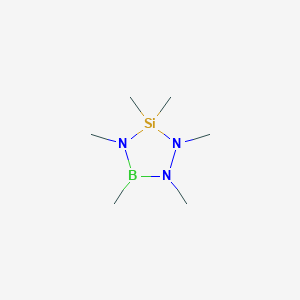
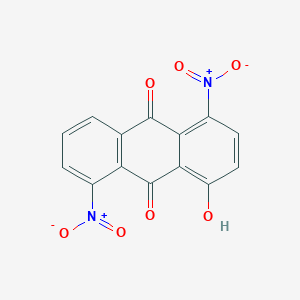
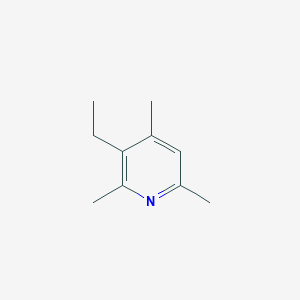
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
